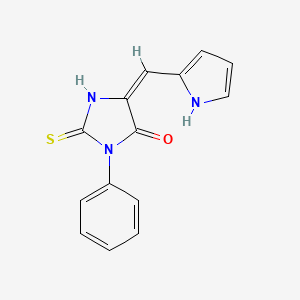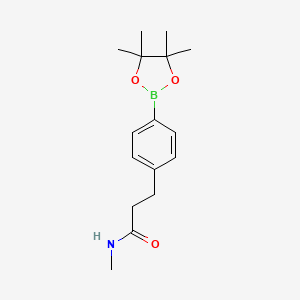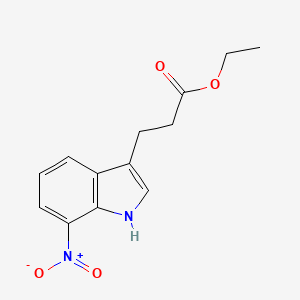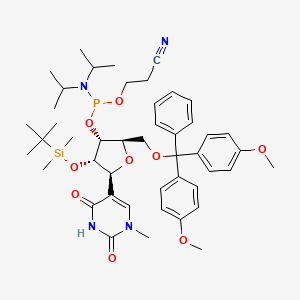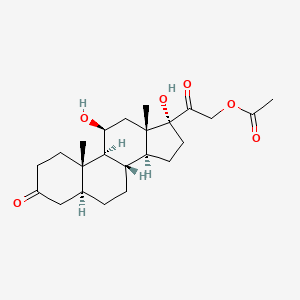
Hydrallostane 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrallostane 21-acetate is a derivative of cortisol, a steroid hormone produced by the adrenal cortex. It has the molecular formula C23H34O6 and a molecular weight of 406.51 . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrallostane 21-acetate can be synthesized through the epoxide opening with hydrogen fluoride in dimethylformamide, followed by the Ringold-Stork protocol . The final product is obtained through hydrolysis, yielding dexamethasone-21-acetate, which is a closely related compound.
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes multiple steps of purification and crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrallostane 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as dexamethasone-21-acetate and other corticosteroid derivatives .
Applications De Recherche Scientifique
Hydrallostane 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various corticosteroid derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Hydrallostane 21-acetate exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding leads to the activation or repression of various genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparaison Avec Des Composés Similaires
Hydrallostane 21-acetate can be compared with other similar compounds, such as:
Dexamethasone: A potent synthetic corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory and autoimmune conditions.
The uniqueness of this compound lies in its specific molecular structure, which allows for targeted therapeutic effects with potentially fewer side effects compared to other corticosteroids .
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique chemical properties and mechanisms of action make it a valuable tool in the development of new therapeutic agents and the study of various biological processes.
Propriétés
Formule moléculaire |
C23H34O6 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[2-[(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Clé InChI |
BWCPGWRDUCWIIR-PDGAMHHOSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



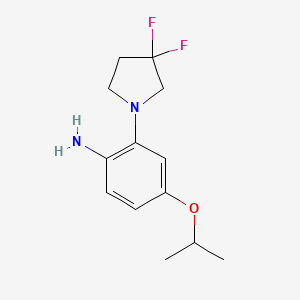
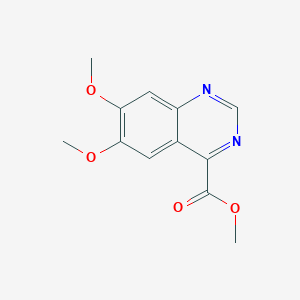
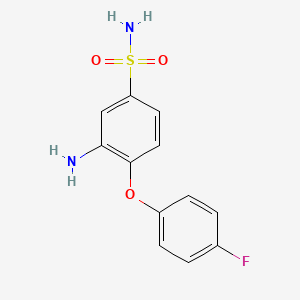
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
